ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate is a chemical compound with the CAS Number: 338422-90-5 . It has a molecular weight of 293.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C13H15N3O5/c1-3-21-13 (17)10-4-6-11 (7-5-10)14-8-12 (16 (18)19)9-15-20-2/h4-9,14H,3H2,1-2H3/b12-8+,15-9+
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Scientific Research Applications
Photopolymerization Applications
A study explored a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding radicals. Its efficiency as a conventional photoinitiator is comparable to that of 2,2′-dimethoxyphenyl acetophenone, making it suitable for nitroxide-mediated photopolymerization applications (Guillaneuf et al., 2010).
Crystal Packing Interactions
Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed rare N⋯π and O⋯π interactions, important for understanding molecular interactions in crystal packing. These findings contribute to the field of crystal engineering (Zhang et al., 2011).
Optical Nonlinear Properties
Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and a derivative were synthesized and their nonlinear refractive index was determined. They were identified as candidates for optical limiting applications, with properties relevant in photonics and optical materials research (Abdullmajed et al., 2021).
Reactivity Studies
A study focused on the influence of the nitro group on the alkaline hydrolysis of ethyl benzoates, providing insights into steric and mesomeric interactions in chemical reactions. This research is significant for understanding reactivity patterns in organic chemistry (Iskander et al., 1966).
Nonlinear Optical Activities
Investigations into the nonlinear optical properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate revealed promising results for NLO materials, contributing to the development of advanced optical materials (Kiven et al., 2023).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-3-21-13(17)10-4-6-11(7-5-10)14-8-12(16(18)19)9-15-20-2/h4-9,15H,3H2,1-2H3/b12-9-,14-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPPOHADGTPPB-YCDCODFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C/C(=C/NOC)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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